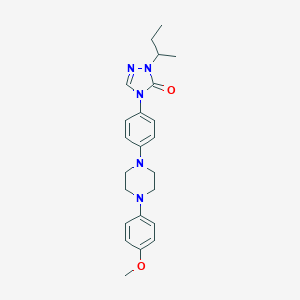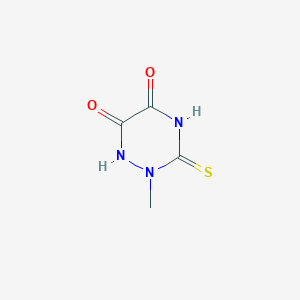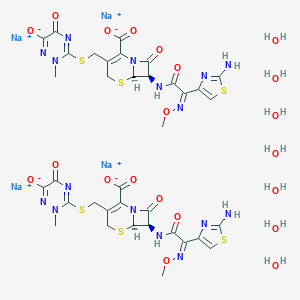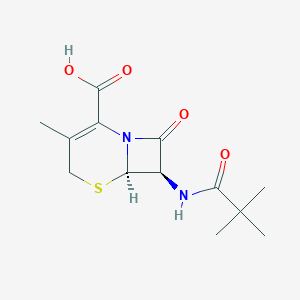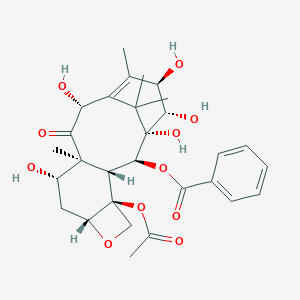
4|A-Hydroxy-10-DAB
描述
4|A-Hydroxy-10-DAB is a chemical compound with the molecular formula C29H36O11 . It contains a total of 80 bonds, including 44 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also includes 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, 1 twelve-membered ring, 1 aliphatic ester, 1 aromatic ester, and 1 aliphatic ketone .
Synthesis Analysis
The synthesis of 4|A-Hydroxy-10-DAB and related compounds has been a topic of research in the field of medicinal chemistry . One approach to improve the production of Taxol, a well-known anticancer drug, involves the use of 10-deacetylbaccatin III-10- O -acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-β-xylosyl-10-deacetyltaxol . This approach represents a promising environmentally friendly alternative for Taxol production from an abundant analogue .
Molecular Structure Analysis
The molecular structure of 4|A-Hydroxy-10-DAB is complex, with a total of 76 atoms, including 36 Hydrogen atoms, 29 Carbon atoms, and 11 Oxygen atoms . It also contains a variety of bond types, including multiple bonds, rotatable bonds, double bonds, and aromatic bonds .
Chemical Reactions Analysis
The chemical reactions involving 4|A-Hydroxy-10-DAB are primarily related to its role in the synthesis of Taxol and related compounds . The catalytic efficiency of DBAT towards 10-deacetyltaxol can be improved using mutagenesis, leading to an increase in Taxol production .
科学研究应用
Anticancer Drug Synthesis
Scientific Field
This application falls under the field of Pharmaceutical Biochemistry .
Summary of the Application
The compound “4|A-Hydroxy-10-DAB” plays a crucial role in the biosynthesis of the famous anticancer drug paclitaxel . The enzyme Taxoid 10β-O-acetyl transferase (DBAT) catalyses the formation of baccatin III from 10-deacetylbaccatin III (10-DAB), which is a key step in the synthesis of paclitaxel .
Methods of Application or Experimental Procedures
The process involves the use of the enzyme DBAT to catalyse the acetylation of 10-DAB with acetyl CoA to form baccatin III . The activity essential residues of the enzyme are still unknown, and the acylation mechanism from its natural substrate 10-deacetylbaccatin III and acetyl CoA to baccatin III remains unclear .
Results or Outcomes
The results showed that the enzyme mutant DBAT H162A resulted in complete loss of enzymatic activity, suggesting that the residue histidine at 162 was essential to DBAT activity . This was the first report of the elucidation of the activity essential residues of DBAT, making it possible for the further structural-based re-design of the enzyme for efficient biotransformation of baccatin III and paclitaxel .
Enzyme Immobilization
Scientific Field
This application is related to the field of Biotechnology .
Summary of the Application
The recombinant DBAT (rDBAT) was immobilized by cross-linked enzyme aggregates (CLEAs) to optimize the production of baccatin III, a key precursor in paclitaxel synthesis .
Methods of Application or Experimental Procedures
The process involves the use of 60% ammonium sulfate as precipitant, 0.05% glutaraldehyde as fixing agent, pH 7.0, 2 h as cross-linking time, 30 °C as cross-linking temperature to prepare the CLEAs-rDBAT .
Results or Outcomes
After cross-linking, the optimum temperature of CLEAs-rDBAT rose up to 70 °C and CLEAs-rDBAT could be recycled for three times . This method improved the stability and reusability of the enzyme, making it more efficient for industrial applications .
Renewable Taxus Needles Biotransformation
Scientific Field
This application is related to the field of Biotechnology and Natural Products Chemistry .
Summary of the Application
The compound “4|A-Hydroxy-10-DAB” is used in an integrated strategy based on 10-DAB extraction and in situ whole-cell biotransformation of renewable Taxus needles to produce Baccatin III . This method can shorten the production process of Taxus extraction for Baccatin III synthesis .
Methods of Application or Experimental Procedures
The process involves the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis . The promotion effects of glycerol supply and slightly acidic conditions with a low-temperature on the catalysis of recombinant TcDBAT strain were clarified using 10-DAB as substrate .
Results or Outcomes
The study found that 40 g/L needles were converted into 20.66 mg/L baccatin III by optimizing and establishing a whole-cell catalytic bioprocess . This method provides a reliable strategy for the efficient production of baccatin III by recombinant strains and the improvement of resource utilization rate of Taxus needles .
Improving Catalytic Fitness for Taxol Production
Scientific Field
This application falls under the field of Pharmaceutical Biochemistry and Biotechnology .
Summary of the Application
The compound “4|A-Hydroxy-10-DAB” is used to improve the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-b-xylosyl-10-deacetyltaxol to generate Taxol .
Methods of Application or Experimental Procedures
The process involves the use of mutagenesis to generate a three-dimensional structure of DBAT and identify its active site . A double DBAT mutant (DBATG38R/F301V) was designed with a catalytic efficiency approximately six times higher than that of the wild-type .
Results or Outcomes
The study found that the mutant was combined with a b-xylosidase to obtain an in vitro one-pot conversion of 7-b-xylosyl-10-deacetyltaxol to Taxol yielding 0.64mgml1 Taxol in 50ml at 15h . This approach represents a promising environmentally friendly alternative for Taxol production from an abundant analogue .
Production of Value-Added Compounds
Scientific Field
This application is related to the field of Applied Microbiology and Biotechnology .
Summary of the Application
4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
Methods of Application or Experimental Procedures
The process involves the use of synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts . This review summarizes the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .
Results or Outcomes
The study found that the use of 4-HBA as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds has potential applications in food, cosmetics, pharmacy, fungicides, etc . This method provides a reliable strategy for the efficient production of these compounds by recombinant strains .
Antioxidant Activity
Summary of the Application
The antioxidant activities of different hydroxybenzoic acids such as 4-hydroxybenzoic acid, 3,4-dihydroxybenzoic acid, and 3,4,5-trihydroxybenzoic acid were shown to be dependent on the number and position of attached hydroxyl groups to the aromatic ring .
Methods of Application or Experimental Procedures
The process involves the use of different hydroxybenzoic acids such as 4-hydroxybenzoic acid, 3,4-dihydroxybenzoic acid, and 3,4,5-trihydroxybenzoic acid . The antioxidant activities of these compounds were studied based on the number and position of attached hydroxyl groups to the aromatic ring .
Results or Outcomes
The study found that the dihydroxybenzoic acid has greater antioxidant activity compared to other hydroxybenzoic acids . This method provides a reliable strategy for the efficient production of these compounds with antioxidant activities .
未来方向
属性
IUPAC Name |
[(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPZCTVRVPPAB-YZSQHPIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415736 | |
| Record name | 4|A-Hydroxy-10-DAB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4|A-Hydroxy-10-DAB | |
CAS RN |
145533-34-2 | |
| Record name | 4|A-Hydroxy-10-DAB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



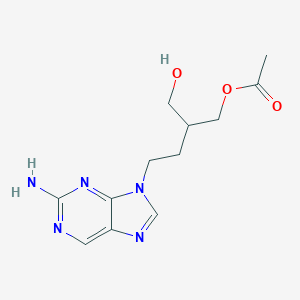



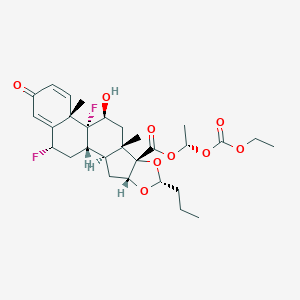

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)

